

An In-Depth Technical Guide to 4,4',4"-Trimethoxytrityl Chloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *4,4',4"-Trimethoxytrityl chloride*

Cat. No.: *B1348239*

[Get Quote](#)

CAS Number: 49757-42-8

Synonyms: 4,4',4"-Trimethoxytriphenylmethyl chloride, Chlorotris(4-methoxyphenyl)methane, TMT-Cl

This technical guide provides a comprehensive overview of **4,4',4"-Trimethoxytrityl chloride** (TMT-Cl), a crucial reagent in modern organic and medicinal chemistry. Tailored for researchers, scientists, and drug development professionals, this document details the compound's properties, synthesis, and primary applications, with a focus on its role as a protecting group in the chemical synthesis of oligonucleotides.

Core Compound Data

4,4',4"-Trimethoxytrityl chloride is a derivative of trityl chloride, featuring three methoxy groups on the phenyl rings. These electron-donating groups enhance the stability of the corresponding trityl cation, making the TMT group more acid-labile and easier to remove compared to the parent trityl or dimethoxytrityl (DMT) groups. This property is particularly advantageous in the synthesis of sensitive biomolecules.

Table 1: Physicochemical Properties of **4,4',4"-Trimethoxytrityl Chloride**

Property	Value
Molecular Formula	C ₂₂ H ₂₁ ClO ₃
Molecular Weight	368.85 g/mol [1]
Appearance	Off-white to orange powder [2]
Melting Point	146-148 °C (lit.) [3] [4]
Purity	≥99% (HPLC) [2]
Solubility	Soluble in organic solvents like dichloromethane, pyridine, and tetrahydrofuran.
Storage Conditions	Store at 0-8 °C, moisture sensitive [1] [2]

Table 2: Spectroscopic Data of **4,4',4"-Trimethoxytrityl Chloride**

Spectroscopic Data	Value
SMILES String	COc1ccc(cc1)C(Cl) (c2ccc(OC)cc2)c3ccc(OC)cc3
InChI	1S/C22H21ClO3/c1-24-19-10-4-16(5-11-19)22(23,17-6-12-20(25-2)13-7-17)18-8-14-21(26-3)15-9-18/h4-15H,1-3H3
InChI Key	OBFCMKPFIILBCSQ-UHFFFAOYSA-N

Synthesis of **4,4',4"-Trimethoxytrityl Chloride**

The synthesis of **4,4',4"-Trimethoxytrityl chloride** is typically achieved in a two-step process starting from anisole and a suitable carbon trihalide, followed by the conversion of the resulting triaryl methanol to the corresponding chloride.

Experimental Protocol: Synthesis of Tris(4-methoxyphenyl)methanol

- Reaction Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
- Grignard Reagent Preparation: In the flask, magnesium turnings are reacted with 4-bromoanisole in anhydrous diethyl ether to form 4-methoxyphenylmagnesium bromide.
- Reaction with Diethyl Carbonate: Diethyl carbonate is dissolved in anhydrous diethyl ether and added dropwise to the Grignard reagent at 0 °C.
- Reaction Progression: The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
- Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
- Purification: The crude product is purified by column chromatography on silica gel to yield tris(4-methoxyphenyl)methanol as a white solid.

Experimental Protocol: Conversion to 4,4',4"-Trimethoxytrityl Chloride

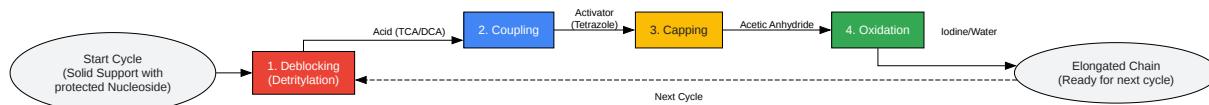
- Reaction Setup: Tris(4-methoxyphenyl)methanol is dissolved in a minimal amount of a suitable anhydrous solvent, such as dichloromethane or toluene, in a flask equipped with a magnetic stirrer and under an inert atmosphere.
- Chlorination: Acetyl chloride or thionyl chloride is added dropwise to the solution at 0 °C.
- Reaction Progression: The reaction is stirred at room temperature for several hours. The progress of the reaction is monitored by TLC.
- Workup: The solvent and excess reagent are removed under reduced pressure. The residue is co-evaporated with toluene to remove traces of the chlorinating agent.
- Purification: The resulting solid is triturated with a non-polar solvent like hexane to induce crystallization and remove impurities, yielding **4,4',4"-Trimethoxytrityl chloride**.

Applications in Organic Synthesis

The primary application of **4,4',4"-Trimethoxytrityl chloride** is as a protecting group for primary hydroxyl functions, particularly in the synthesis of nucleosides, nucleotides, and oligonucleotides. It is also utilized in the synthesis of complex organic molecules where selective protection of a primary alcohol is required.

Protection of Primary Hydroxyl Groups

The TMT group is introduced by reacting the alcohol with TMT-Cl in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.


- Preparation: Anhydrous thymidine is dissolved in anhydrous pyridine in a round-bottom flask under an inert atmosphere.
- Reaction: **4,4',4"-Trimethoxytrityl chloride** (1.1 equivalents) is added portion-wise to the stirred solution at room temperature.
- Monitoring: The reaction is monitored by TLC until the thymidine is consumed.
- Workup: The reaction mixture is quenched with methanol and the solvent is removed under reduced pressure. The residue is dissolved in dichloromethane and washed with a saturated aqueous solution of sodium bicarbonate and then with brine.
- Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product is purified by column chromatography on silica gel using a gradient of methanol in dichloromethane to afford 5'-O-(4,4',4"-trimethoxytrityl)thymidine.

Solid-Phase Oligonucleotide Synthesis

The most prominent application of trityl-based protecting groups, including TMT-Cl, is in automated solid-phase oligonucleotide synthesis using phosphoramidite chemistry. The TMT group protects the 5'-hydroxyl of the nucleoside phosphoramidite building blocks and the growing oligonucleotide chain. Its acid lability allows for its selective removal at the beginning of each synthesis cycle.

The Four-Step Synthesis Cycle

The synthesis of an oligonucleotide proceeds in a cyclical manner, with each cycle resulting in the addition of one nucleotide to the growing chain.

[Click to download full resolution via product page](#)

Oligonucleotide Synthesis Cycle Workflow

Experimental Protocol: Automated Solid-Phase Synthesis of a Short DNA Oligonucleotide (e.g., 5'-TTT-3')

This protocol outlines the synthesis of a trithymidine oligonucleotide on a controlled pore glass (CPG) solid support functionalized with the first thymidine nucleoside.

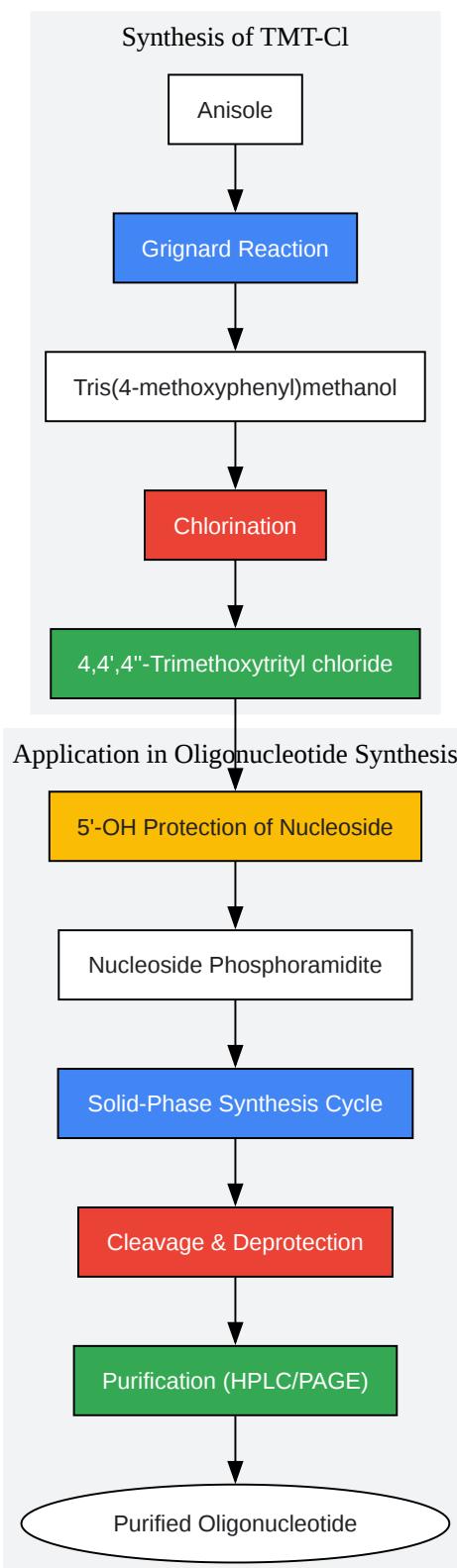
Reagents and Solutions:

- Deblocking Solution: 3% Trichloroacetic acid (TCA) in dichloromethane (DCM).
- Activator Solution: 0.45 M 5-Ethylthio-1H-tetrazole (ETT) in acetonitrile.
- Phosphoramidite Solution: 0.1 M Thymidine phosphoramidite in acetonitrile.
- Capping Solution A: Acetic anhydride/Pyridine/Tetrahydrofuran (THF).
- Capping Solution B: 16% N-Methylimidazole in THF.
- Oxidizing Solution: 0.02 M Iodine in THF/Pyridine/Water.
- Washing Solvent: Anhydrous acetonitrile.

Synthesis Cycle (repeated for each nucleotide addition):

- Cycle 1: Addition of the second Thymidine
 - Deblocking (Detritylation): The CPG support is washed with acetonitrile. The deblocking solution is passed through the synthesis column for 60-90 seconds to remove the 5'-DMT group from the support-bound thymidine. The column is then washed thoroughly with acetonitrile to remove the acid and the cleaved trityl cation.
 - Coupling: The phosphoramidite solution and the activator solution are delivered simultaneously to the column and allowed to react for 60-120 seconds. The column is then washed with acetonitrile.
 - Capping: Capping solutions A and B are delivered to the column to acetylate any unreacted 5'-hydroxyl groups, preventing the formation of deletion sequences. The reaction proceeds for 30-60 seconds, followed by an acetonitrile wash.
 - Oxidation: The oxidizing solution is delivered to the column to convert the unstable phosphite triester linkage to a stable phosphate triester. The reaction time is 30-60 seconds, followed by a final acetonitrile wash.
- Cycle 2: Addition of the third Thymidine
 - The four steps of deblocking, coupling, capping, and oxidation are repeated as in Cycle 1, using thymidine phosphoramidite.

Cleavage and Deprotection


After the final synthesis cycle, the oligonucleotide is cleaved from the solid support, and all remaining protecting groups on the nucleobases and the phosphate backbone are removed.

- Cleavage from Support: The CPG support is transferred to a screw-cap vial. Concentrated ammonium hydroxide (28-30%) is added to the vial. The vial is sealed and incubated at 55°C for 8-12 hours. This step cleaves the oligonucleotide from the support and removes the protecting groups from the phosphate backbone (cyanoethyl groups) and the nucleobases.

- Workup: The vial is cooled to room temperature, and the supernatant containing the crude oligonucleotide is transferred to a new tube. The CPG is washed with water, and the washings are combined with the supernatant.
- Final Deprotection (if DMT-on): If the final 5'-DMT group was left on for purification purposes ("DMT-on" synthesis), it is removed by treating the oligonucleotide with 80% aqueous acetic acid for 15-30 minutes at room temperature. The reaction is then quenched by the addition of a buffer.
- Purification: The crude oligonucleotide is purified by methods such as polyacrylamide gel electrophoresis (PAGE), high-performance liquid chromatography (HPLC), or cartridge purification to yield the final product.

Logical Workflow Diagram

The following diagram illustrates the overall workflow from the synthesis of the protecting agent to its application in creating a final, purified oligonucleotide.

[Click to download full resolution via product page](#)

Overall workflow from synthesis to application.

Conclusion

4,4',4"-Trimethoxytrityl chloride is an indispensable tool in the field of nucleic acid chemistry and the broader landscape of organic synthesis. Its enhanced acid lability provides a significant advantage for the protection of primary hydroxyl groups in sensitive molecules. The detailed protocols and workflows presented in this guide are intended to provide researchers and drug development professionals with a thorough understanding of the synthesis and application of this versatile reagent, facilitating its effective use in the laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 2. alfachemic.com [alfachemic.com]
- 3. Solid-Phase Synthesis and Automation [tud.ttu.ee]
- 4. A modified thymine for the synthesis of site-specific thymine-guanine DNA interstrand crosslinks - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 4,4',4"-Trimethoxytrityl Chloride]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1348239#4-4-4-trimethoxytrityl-chloride-cas-number-49757-42-8>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com